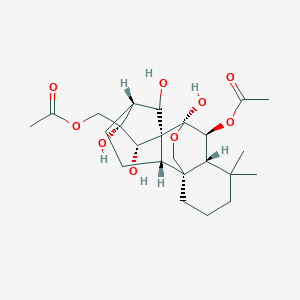

Rabdophyllin H

Overview

Description

Scientific Research Applications

Rabdophyllin H has been isolated from the dry leaves of Rabdosia macrophylla and identified as a kaurene type diterpenoid. This compound exhibited cytotoxicity against QGY-7703 Heptoma cells, indicating its potential application in cancer research and therapy (Cheng Py et al., 1986).

The structure and components of Rabdophyllin H have been elucidated from spectral and chemical evidence. This has been crucial in understanding its potential pharmacological properties and applications (Wang Xian-rong et al., 1995).

Another study focusing on Rabdosia macrophylla identified Rabdophyllin G, a related compound, which exhibited significant inhibitory action against Ehrlich ascites carcinoma in mice. This suggests that compounds related to Rabdophyllin H, like Rabdophyllin G, also have potential antitumor properties (Cheng Py et al., 1982).

Additional research on Rabdosia longituba, a related species, has led to the isolation of compounds like rabdophyllin G, which alongside Rabdophyllin H, contributes to the understanding of the pharmacological properties of these diterpenoids (Y. Takeda et al., 1992).

In a study on Isodon macrophyllus, Rabdophyllin H was isolated and identified, further contributing to the understanding of its chemical structure and potential applications (Z. He et al., 2007).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed. If Rabdophyllin H comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes .

Mechanism of Action

Target of Action

Rabdophyllin H is a compound derived from plants of the genus Rabdosia . These plants have been used in traditional Chinese medicine for their antitumor and anti-inflammatory properties

Mode of Action

It is known that compounds from the rabdosia genus have antitumor and anti-inflammatory effects . The exact mechanism by which Rabdophyllin H interacts with its targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name |

[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVHQFHGOUAXTG-NERXGCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907969 | |

| Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 128139 | |

CAS RN |

102641-82-7 | |

| Record name | Rabdophyllin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102641827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

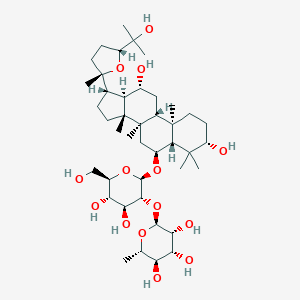

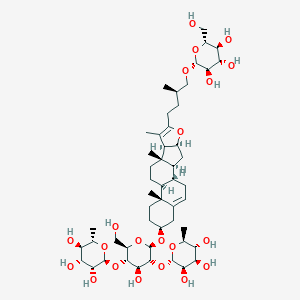

Feasible Synthetic Routes

Q & A

Q1: What is Rabdophyllin H and where is it found?

A1: Rabdophyllin H is a kaurane-type diterpenoid isolated from the dry leaves of the Isodon macrophylla (formerly known as Rabdosia macrophylla) plant. [, ] This plant is known for containing various diterpenoids with potential biological activities.

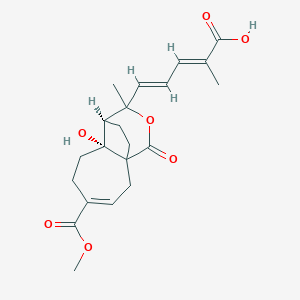

Q2: What is the molecular formula and structure of Rabdophyllin H?

A2: Rabdophyllin H has a molecular formula of C24H36O9 and a molecular weight of 468.5. [] Its structure has been elucidated using spectroscopic data and X-ray crystallography. The crystal structure belongs to the monoclinic system, space group C2. []

Q3: What are the reported biological activities of Rabdophyllin H?

A3: Rabdophyllin H has shown in vitro cytotoxicity against QGY-7703 Heptoma cells. [] This suggests potential antitumor activity, although further research is needed to confirm this and explore its mechanism of action.

Q4: What are the potential research directions for Rabdophyllin H?

A4: Future research could focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.